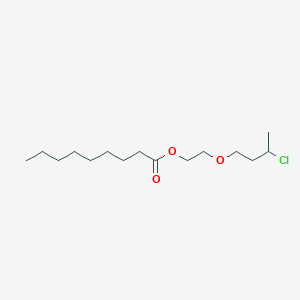
2-(3-Chlorobutoxy)ethyl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorobutoxy)ethyl nonanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonanoate group attached to a 2-(3-chlorobutoxy)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobutoxy)ethyl nonanoate typically involves the esterification of nonanoic acid with 2-(3-chlorobutoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorobutoxy)ethyl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield nonanoic acid and 2-(3-chlorobutoxy)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorobutoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Nonanoic acid and 2-(3-chlorobutoxy)ethanol.
Reduction: 2-(3-chlorobutoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorobutoxy)ethyl nonanoate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound or its derivatives could be explored for pharmaceutical applications, including drug development.
Industry: It may be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Wirkmechanismus
The mechanism of action of 2-(3-chlorobutoxy)ethyl nonanoate depends on its specific application. In general, esters can interact with biological targets through hydrolysis to release the active components. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl nonanoate: Similar ester structure but lacks the 3-chlorobutoxy group.
2-(3-Chloropropoxy)ethyl nonanoate: Similar structure but with a shorter alkyl chain in the butoxy group.
2-(3-Bromobutoxy)ethyl nonanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorobutoxy)ethyl nonanoate is unique due to the presence of the 3-chlorobutoxy group, which can impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
34555-11-8 |
|---|---|
Molekularformel |
C15H29ClO3 |
Molekulargewicht |
292.84 g/mol |
IUPAC-Name |
2-(3-chlorobutoxy)ethyl nonanoate |
InChI |
InChI=1S/C15H29ClO3/c1-3-4-5-6-7-8-9-15(17)19-13-12-18-11-10-14(2)16/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
VOCOLZZXPKHMND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCCOCCC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)


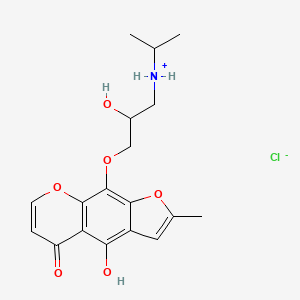
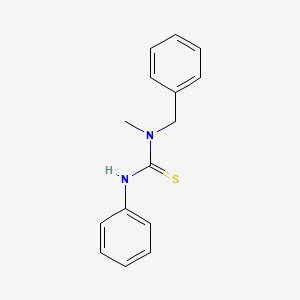
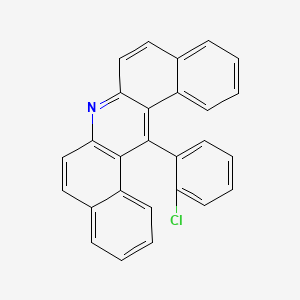
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
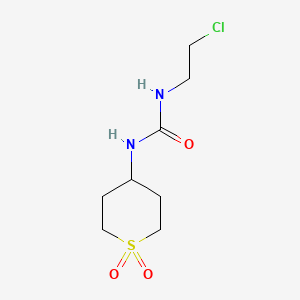
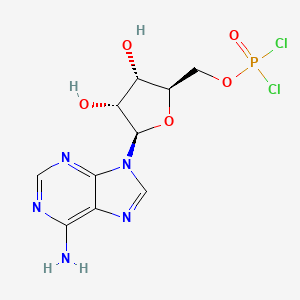
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
